molecular formula C23H26N4O4 B262030 N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide

Cat. No. B262030
M. Wt: 422.5 g/mol
InChI Key: YKOXQBSQYOJPAX-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide, also known as CB-30865, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CB-30865 is a hydrazide derivative that belongs to the class of compounds known as acylhydrazones.

Mechanism of Action

The mechanism of action of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide is not fully understood. However, studies have suggested that N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide exerts its pharmacological effects by binding to a specific target protein. The target protein has been identified as the histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression and protein degradation. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide inhibits the activity of HDAC6, leading to the accumulation of acetylated proteins and the induction of apoptosis.
Biochemical and Physiological Effects:
N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide can induce apoptosis, inhibit cell proliferation, and reduce the expression of inflammatory genes. In vivo studies have shown that N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has also been shown to have good bioavailability and pharmacokinetic properties. However, N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has some limitations for lab experiments. It is a hydrazide derivative, which can be unstable and reactive under certain conditions. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide research include:
1. Investigating the mechanism of action of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in more detail.
2. Developing more stable and soluble derivatives of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide.
3. Conducting clinical trials to evaluate the safety and efficacy of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in humans.
4. Exploring the potential of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in combination with other anticancer or anti-inflammatory agents.
5. Investigating the potential of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in other disease models, such as neurodegenerative diseases.
Conclusion:
N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide is a novel small molecule that has shown promising results in preclinical studies for its potential therapeutic applications. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide exerts its pharmacological effects by inhibiting the activity of HDAC6, leading to the accumulation of acetylated proteins and the induction of apoptosis. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in various disease models and to develop more stable and soluble derivatives of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide.

Synthesis Methods

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide can be synthesized through a simple and efficient process. The synthesis involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde and 2-cyanobenzyl bromide in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 4-morpholineacetic acid hydrazide to yield N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide. The reaction scheme is shown below:

Scientific Research Applications

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has been extensively studied for its potential therapeutic applications. One of the major applications of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide is in the treatment of cancer. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation.
In addition to its anticancer activity, N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has also been investigated for its anti-inflammatory properties. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory genes.

properties

Product Name

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(Z)-[4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C23H26N4O4/c1-2-30-22-13-18(15-25-26-23(28)16-27-9-11-29-12-10-27)7-8-21(22)31-17-20-6-4-3-5-19(20)14-24/h3-8,13,15H,2,9-12,16-17H2,1H3,(H,26,28)/b25-15-

InChI Key

YKOXQBSQYOJPAX-MYYYXRDXSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)CN2CCOCC2)OCC3=CC=CC=C3C#N

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN2CCOCC2)OCC3=CC=CC=C3C#N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN2CCOCC2)OCC3=CC=CC=C3C#N

Origin of Product

United States

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